molecular formula C7H8BrNO2 B3058267 2-Bromo-5-(methoxymethoxy)pyridine CAS No. 886980-61-6

2-Bromo-5-(methoxymethoxy)pyridine

Cat. No.: B3058267
CAS No.: 886980-61-6
M. Wt: 218.05
InChI Key: KUSXPMKNOAIBPY-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methoxymethoxy)pyridine typically involves the bromination of 5-(methoxymethoxy)pyridine. One common method includes the following steps:

    Starting Material: 5-(Methoxymethoxy)pyridine.

    Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:

    Continuous Flow Reactors: Using continuous flow reactors to ensure consistent product quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 5-(methoxymethoxy)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Products include 2-azido-5-(methoxymethoxy)pyridine, 2-thio-5-(methoxymethoxy)pyridine, and 2-methoxy-5-(methoxymethoxy)pyridine.

    Oxidation: Products include 2-bromo-5-(formyloxymethoxy)pyridine and 2-bromo-5-(carboxymethoxy)pyridine.

    Reduction: The major product is 5-(methoxymethoxy)pyridine.

Scientific Research Applications

2-Bromo-5-(methoxymethoxy)pyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.

    Materials Science: It is used in the preparation of functional materials, including polymers and liquid crystals.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethoxy)pyridine involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound can affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: Similar structure but lacks the methoxymethoxy group.

    2-Bromo-5-chloropyridine: Similar structure but has a chlorine atom instead of the methoxymethoxy group.

    2-Bromo-5-methylpyridine: Similar structure but has a methyl group instead of the methoxymethoxy group.

Uniqueness

2-Bromo-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This group can participate in additional chemical reactions, providing more versatility in synthetic applications.

Properties

IUPAC Name

2-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXPMKNOAIBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726400
Record name 2-Bromo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886980-61-6
Record name 2-Bromo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopyridin-3-ol (25 g, 144 mmol) in DMF (300 mL) at 0° C. under N2 is added portionwise NaH (5.7 g, 144 mmol) over 5 min. The reaction was stirred 1 h, then chloro(methoxy)methane (12 g, 144 mmol) was added and the reaction stirred an additional 1 h at 0° C. Saturated sodium bicarbonate (500 mL) was added slowly and the suspension stirred 30 min and warmed to rt. The solution was extracted with EtOAc (3×400 mL), the combined organic layers washed with H2O (500 mL), saturated NaCl (500 mL), dried (Na2SO4), and concentrated in vacuo to give the title compound as a brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methoxymethyl chloride (73 ml) was added to a tetrahydrofuran (1.3 L) solution of 6-bromo-3-pyridinol (129 g) thus obtained, and sodium hydride (40% liquid paraffin added, 32 g) was added to it in such a manner that the inner temperature could not be above −10° C. Water was added, and extracted with ethyl acetate, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and this was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 8/1) to obtain the entitled compound as a colorless oily substance.
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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